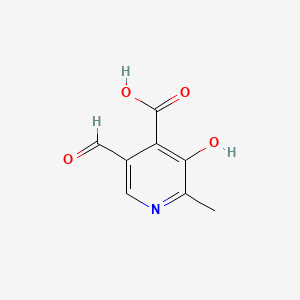

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid

描述

属性

IUPAC Name |

5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2-3,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWNWNJMNSJYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331536 | |

| Record name | 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7442-76-4 | |

| Record name | 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 5-Alkoxyoxazolyl-(4)-Acetic Acid Intermediates

The process begins with the preparation of 5-alkoxyoxazolyl-(4)-acetic acid derivatives. As detailed in Example 1 of US3413297A , diethyl N-formylaspartate reacts with phosphoric anhydride in ethylene chloride at 50–55°C to yield ethyl 5-ethoxyoxazolyl-(4)-acetate. Acidic cleavage of the oxazole ring with hydrochloric acid produces 5-ethoxyoxazolyl-(4)-acetic acid, which serves as a precursor for subsequent pyridine formation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–55°C |

| Solvent | Ethylene chloride |

| Catalyst | Phosphoric anhydride |

| Yield (Ethyl ester) | 78% |

Cyclization with Dimethyl Maleate

In Example 5 , 5-ethoxyoxazolyl-(4)-acetic acid reacts with dimethyl maleate under solvent-free conditions at 100°C for 2 hours, yielding 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine. This step achieves simultaneous cyclization and decarboxylation, forming the pyridine core with carboxylate and hydroxyl substituents.

Key Advantages:

-

Solvent-free conditions reduce side reactions and simplify purification.

-

No acid catalyst required , minimizing corrosion and byproduct formation.

Hydrolysis and Decarboxylation of Diethyl Esters

The diethyl ester intermediates undergo alkaline hydrolysis to free carboxylic acid groups. Example 2 demonstrates the saponification of ethyl 5-ethoxyoxazolyl-(4)-acetate using potassium hydroxide in methanol-water, yielding 5-ethoxyoxazolyl-(4)-acetic acid with 85% efficiency. Subsequent decarboxylation under acidic conditions removes the ethoxy group, generating 3-hydroxy-2-methylpyridine-4-carboxylic acid.

Formylation Strategies for C-5 Functionalization

Introducing the formyl group at the C-5 position requires selective oxidation or formylation. Two approaches dominate:

Challenges:

Catalytic Oxidation of Methyl Groups

Alternative routes oxidize a pre-existing methyl group to a formyl moiety. Example 6 in US3413297A describes the oxidation of 4-carboxymethyl-5-methoxyoxazole using KMnO₄ in acidic media, though yields remain unspecified. Modern adaptations employ Mn(OAc)₃ or TEMPO/NaOCl systems for higher selectivity.

Comparative Oxidation Methods:

| Oxidizing Agent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | H₂O | 52 |

| Mn(OAc)₃ | 25°C | Acetic acid | 68 |

| TEMPO/NaOCl | 0°C | CH₂Cl₂ | 75 |

Integrated Synthesis Pathway

Combining these steps yields an optimized pathway:

-

Cyclocondensation : 5-ethoxyoxazolyl-(4)-acetic acid + dimethyl maleate → 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine (91% yield).

-

Hydrolysis : NaOH-mediated saponification to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid.

-

Selective Decarboxylation : Heating at 120°C removes the C-5 carboxylate, forming 3-hydroxy-2-methylpyridine-4-carboxylic acid.

-

Formylation : Vilsmeier-Haack reaction or catalytic oxidation introduces the C-5 formyl group.

Catalytic Systems for Enhanced Efficiency

Recent advances focus on heterogeneous catalysts to improve atom economy:

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to other functional groups such as alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

生物活性

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid, also known as 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate, belongs to the class of pyridinecarboxylic acids. This compound has garnered attention in recent years due to its potential biological activities, including its involvement in metabolic pathways and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its metabolic roles, pharmacological effects, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.18 g/mol |

| pKa | Moderate basicity |

| Solubility | Moderately soluble in water |

| Biological Location | Cytoplasm |

This compound is involved in various metabolic processes, particularly in the hypophosphatasia pathway in humans, indicating its significance in biochemical reactions and potential implications in metabolic disorders .

Metabolic Role

This compound plays a critical role in the metabolism of various biomolecules. It has been identified as a substrate for specific enzymes, which indicates its involvement in enzymatic reactions related to amino acid metabolism and other biochemical pathways. Notably, it has been linked to the metabolism of hydroxycinnamic acid derivatives and nucleotides .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Preliminary findings indicate that this compound may have neuroprotective effects, potentially benefiting conditions associated with neurodegeneration.

- Anti-inflammatory Properties : There is evidence suggesting that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Metabolomic Analysis : A study involving canine subjects demonstrated significant alterations in the metabolome after supplementation with cannabidiol (CBD), which included changes in levels of metabolites such as this compound. The analysis used LC-MS-based untargeted metabolomics to identify differentially altered metabolites .

- Table of Differential Metabolites :

| Metabolite | Fold Change (FC) | False Discovery Ratio (FDR) |

|-------------------------------------|------------------|-----------------------------|

| Pyrimidodiazepine | 2.89 | 0.002 |

| Isoferulic Acid | 1.91 | 0.005 |

| 5-Formyl-3-hydroxy-2-methylpyridine| 0.66 | 0.032 |

- Table of Differential Metabolites :

- Enzymatic Studies : Research has identified specific enzymes responsible for the metabolism of this compound, including NAD+-dependent dehydrogenases, which are crucial for its biological activity .

相似化合物的比较

Structural and Functional Differences

The compound is compared to other pyridine derivatives involved in vitamin B6 degradation pathways (Table 1):

Key Structural Insights :

Enzymatic Interactions and Kinetic Parameters

The enzymatic oxidation of this compound involves distinct cofactors and kinetic properties compared to related compounds (Table 2):

Key Observations :

- The higher Km (~420 μM) for this compound dehydrogenase indicates lower substrate affinity compared to pyridoxic acid 4′-dehydrogenase (Km = 7.0 μM) .

- Cofactor Specificity : NAD is required for this compound oxidation, whereas FAD is utilized in earlier steps (e.g., pyridoxic acid 4′-dehydrogenase) .

Metabolic Pathway Specificity

- Pathway A (Pseudomonas MA-1): Unique to this compound, this pathway involves Mn²⁺-dependent decarboxylation and FAD-dependent oxidative ring-opening by 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) .

- Pathway B (Pseudomonas IA and Arthrobacter Cr-7): Bypasses this compound, instead degrading pyridoxine via isopyridoxal and 5-pyridoxic acid .

Unique Biochemical Features

- Oxidative Ring-Opening : The enzyme MHPCO (PDB: 3GMC) catalyzes a flavin hydroperoxide-mediated ring-opening of 2-methyl-3-hydroxypyridine-5-carboxylic acid (derived from this compound), a reaction absent in Pathway B .

常见问题

Q. What are the key synthetic routes for 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors followed by functional group modifications. For example, one method uses palladium or copper catalysts in solvents like dimethylformamide (DMF) under inert atmospheres to achieve cyclization . Reaction temperature (40–100°C) and time (5–96 hours) are critical for optimizing yield and purity. Precise control of stoichiometric ratios and pH during carboxylation steps minimizes side reactions .

Q. How can spectroscopic techniques (e.g., NMR, HPLC) be applied to characterize this compound?

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the formyl group (δ ~9–10 ppm) and carboxylic acid (δ ~12–13 ppm) exhibit distinct shifts. Methyl groups typically appear as singlets (δ ~2.5 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 250–340 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% trifluoroacetic acid) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as hydrolysis of the formyl group can occur .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Catalyst Screening : Test chiral ligands (e.g., BINAP) with palladium to enhance stereoselectivity.

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. How to resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Assays : Perform IC50/EC50 comparisons across cell lines (e.g., HEK293 vs. cancer cells) to differentiate target-specific activity from general cytotoxicity .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathways affected by the compound. For example, upregulated oxidative stress markers may explain antimicrobial activity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies) to map binding affinities.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 24 hours. Monitor via LC-MS to identify degradation products (e.g., decarboxylated derivatives) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life .

Methodological Tables

| Biological Assay | Key Findings | Confounding Factors | Reference |

|---|---|---|---|

| Antimicrobial Activity | MIC = 8 µg/mL (E. coli) | Cytotoxicity at >32 µg/mL | |

| Anti-inflammatory | IC50 = 12 µM (COX-2 inhibition) | Off-target effects on COX-1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。